An In-depth Technical Guide to 2-Ethylbutanal (CAS No. 97-96-1)
An In-depth Technical Guide to 2-Ethylbutanal (CAS No. 97-96-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethylbutanal (CAS No. 97-96-1), an important aldehyde in the chemical and pharmaceutical industries. The document details its chemical and physical properties, safety and toxicological data, common applications, and key synthetic and analytical methodologies. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to illustrate reaction pathways and analytical workflows, serving as a practical resource for laboratory and development professionals.
Introduction
2-Ethylbutanal, also known as 2-ethylbutyraldehyde, is an organic compound with the chemical formula C6H12O.[1][2] It is a colorless liquid characterized by a sweet, cocoa-like odor.[3] This aldehyde serves as a versatile intermediate in the synthesis of various organic compounds and is utilized as a flavoring agent in the food industry.[3][4][5] Its utility extends to the fragrance industry and in the manufacturing of pharmaceuticals and agrochemicals.[3][5] Understanding the fundamental properties and reaction parameters of 2-Ethylbutanal is crucial for its effective and safe application in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Ethylbutanal is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.
Table 1: Chemical and Physical Properties of 2-Ethylbutanal
| Property | Value | Reference(s) |
| CAS Number | 97-96-1 | [1][2][4] |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [7] |
| Odor | Sweet, cocoa-like | [3] |
| Boiling Point | 116-117 °C at 760 mmHg | [4][7] |
| Melting Point | -89 °C | [7][8] |
| Density | 0.814 g/mL at 20 °C | [4] |
| Solubility in Water | 0.5% at 20°C (Slightly soluble) | [3][4] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [5][7] |
| Flash Point | 17.3 - 21 °C (Tag Closed Cup) | [3][4] |
| Refractive Index | 1.400-1.405 at 20°C | [7] |
Safety and Toxicological Data
2-Ethylbutanal is a flammable liquid and requires careful handling.[9] It can be irritating to the eyes, skin, and respiratory system.[3] The safety and toxicological profile is summarized in Table 2.
Table 2: Safety and Toxicological Data for 2-Ethylbutanal
| Parameter | Information | Reference(s) |
| GHS Pictograms | Flammable, Irritant | [3][8] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. | [3] |
| Oral LD50 (Rat) | 3980 mg/kg | [8] |
| Inhalation LCLo (Rat) | 8000 ppm/4H | [8] |
| Dermal LD50 (Rabbit) | 5990 uL/kg | [8] |
| General Handling Precautions | Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. | [10][11] |
Applications in Research and Industry
2-Ethylbutanal's unique properties make it a valuable compound in several sectors:
-
Flavoring Agent: Due to its pleasant, sweet aroma, it is used as a flavoring agent in the food industry.[3][5]
-
Fragrance Industry: It is incorporated into perfumes and other scented products.[3]
-
Chemical Synthesis: It serves as a key intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.[3][5] Specifically, it can be oxidized to 2-ethylbutanoic acid or reduced to 2-ethylbutanol.[1]
Experimental Protocols
Synthesis of 2-Ethylbutanal
Several synthetic routes are available for the preparation of 2-Ethylbutanal. The oxidation of the corresponding primary alcohol, 2-ethyl-1-butanol, is a common and effective method.
5.1.1. Synthesis via Oxidation of 2-Ethyl-1-butanol
This protocol is based on a general method for the oxidation of primary alcohols to aldehydes.
Objective: To synthesize 2-Ethylbutanal by the oxidation of 2-ethyl-1-butanol.
Materials:
-
2-Ethyl-1-butanol (CAS: 97-95-0)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na2S2O3)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butanol (1 equivalent) and TEMPO (0.01 equivalents) in dichloromethane.
-
Add an aqueous solution of potassium bromide (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Ethylbutanal.
-
The product can be further purified by distillation.
Caption: Workflow for the synthesis of 2-Ethylbutanal via oxidation.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis and quantification of volatile compounds like 2-Ethylbutanal.
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify 2-Ethylbutanal in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
Materials:
-
Sample containing 2-Ethylbutanal.
-
High-purity helium (carrier gas).
-
Solvent for sample dilution (e.g., dichloromethane or hexane).
-
Volumetric flasks and microsyringes.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Procedure:
-
Sample Preparation: Prepare a dilution of the sample in a suitable solvent. For quantitative analysis, prepare a series of calibration standards of 2-Ethylbutanal.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC-MS parameters.
-
Data Analysis:
-
Identify the peak corresponding to 2-Ethylbutanal by its retention time and mass spectrum.
-
For quantification, generate a calibration curve from the standards and determine the concentration of 2-Ethylbutanal in the sample.
-
Caption: General workflow for the GC-MS analysis of 2-Ethylbutanal.
Conclusion
This technical guide has provided a detailed overview of 2-Ethylbutanal, encompassing its fundamental properties, safety considerations, applications, and detailed experimental protocols for its synthesis and analysis. The structured presentation of data and visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information for the proficient and safe handling and application of this versatile chemical compound.
References
- 1. Buy 2-Ethylbutanal | 97-96-1 [smolecule.com]
- 2. 2-Ethylbutyraldehyde | SIELC Technologies [sielc.com]
- 3. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]
- 4. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]
- 5. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
